molecular formula C35H50N2O4 B564628 [(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate CAS No. 107259-42-7

[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate

Cat. No.: B564628
CAS No.: 107259-42-7
M. Wt: 562.795
InChI Key: BIKKUTLNQGIZJE-BACRBMCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[97003,8012,16]octadec-3-enyl] acetate is a complex organic molecule with a unique tetracyclic structure This compound is characterized by its multiple chiral centers and functional groups, including a benzamido group, a dimethylaminoethyl group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate typically involves multiple steps, including the formation of the tetracyclic core, introduction of the benzamido group, and the addition of the dimethylaminoethyl and formyl groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Formation of new amide or thioether derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could lead to the development of new therapeutic agents.

Medicine

Given its structural complexity, the compound could be explored for its pharmacological properties. It may act as a lead compound for the development of drugs targeting specific diseases or conditions.

Industry

In material science, the compound’s rigid tetracyclic structure could be utilized in the design of new materials with unique mechanical or electronic properties.

Mechanism of Action

The mechanism by which [(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple functional groups and chiral centers suggest that it could engage in a variety of interactions, potentially affecting multiple pathways simultaneously.

Comparison with Similar Compounds

Similar Compounds

  • [(8R,9S,13S,14R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol]
  • [(1R,3R,5R,6S,8R,9R,11R,12R,14R,16R,17S,19R,21R,22S,24R,26R,27S,29R,31R)]

Uniqueness

The uniqueness of [(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate lies in its specific combination of functional groups and stereochemistry. This unique arrangement allows for distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

107259-42-7

Molecular Formula

C35H50N2O4

Molecular Weight

562.795

InChI

InChI=1S/C35H50N2O4/c1-22(37(6)7)31-29(41-23(2)39)20-35(5)28-15-14-27-25(19-26(28)17-18-34(31,35)4)13-16-30(33(27,3)21-38)36-32(40)24-11-9-8-10-12-24/h8-13,21-22,26-31H,14-20H2,1-7H3,(H,36,40)/t22-,26+,27+,28+,29+,30-,31-,33+,34+,35-/m0/s1

InChI Key

BIKKUTLNQGIZJE-BACRBMCUSA-N

SMILES

CC(C1C(CC2(C1(CCC3C2CCC4C(=CCC(C4(C)C=O)NC(=O)C5=CC=CC=C5)C3)C)C)OC(=O)C)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate
Reactant of Route 2
[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate
Reactant of Route 3
[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate
Reactant of Route 4
[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate
Reactant of Route 5
[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate
Reactant of Route 6
Reactant of Route 6
[(1R,6S,7R,8R,11R,12S,14R,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-formyl-7,12,16-trimethyl-14-tetracyclo[9.7.0.03,8.012,16]octadec-3-enyl] acetate

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